REACTION_CXSMILES
|
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[F:19][C:20]1[CH:21]=[C:22]([CH2:27][C:28]([OH:30])=[O:29])[CH:23]=[C:24]([CH3:26])[CH:25]=1.C1C(=O)N([Br:38])C(=O)C1>ClCCl>[Br:38][CH2:26][C:24]1[CH:23]=[C:22]([CH2:27][C:28]([OH:30])=[O:29])[CH:21]=[C:20]([F:19])[CH:25]=1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)C)CC(=O)O
|
Name
|
|
Quantity
|
6.93 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the solvent concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C(C=C(C1)F)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |